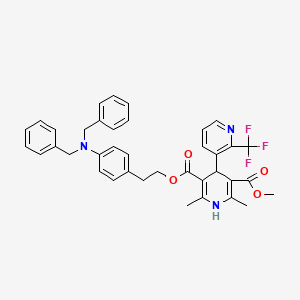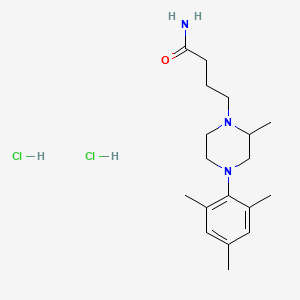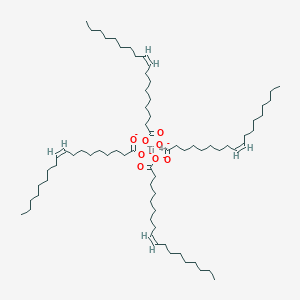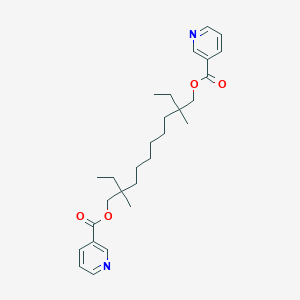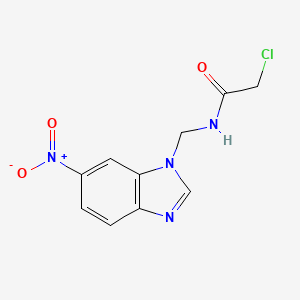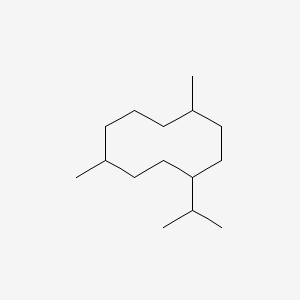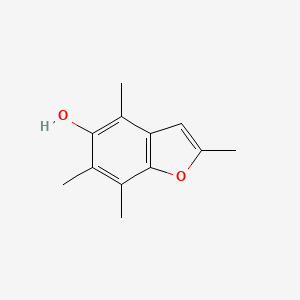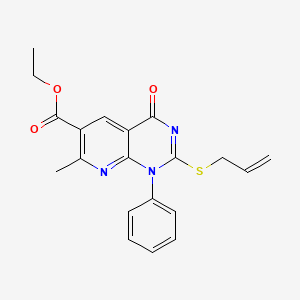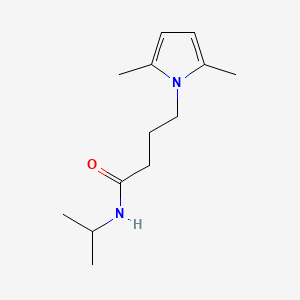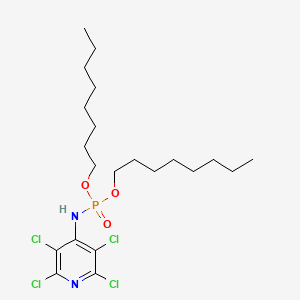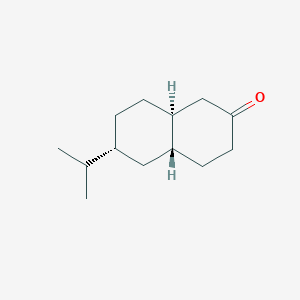
6-Isopropyl-2-decalone, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isopropyl-2-decalone, trans-: is a chemical compound belonging to the class of decalins, which are bicyclic hydrocarbons. This compound is characterized by the presence of an isopropyl group at the 6th position and a ketone functional group at the 2nd position in the trans-configuration. Decalins are known for their stability and are commonly found in natural products such as diterpenes, triterpenes, steroids, and alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropyl-2-decalone, trans- can be achieved through various methods. One common approach involves the Diels-Alder reaction, which creates the fused ring system with a cis-decalin, followed by isomerization to the trans-decalin . The reaction conditions typically involve the use of a dienophile and a diene under controlled temperature and pressure.
Industrial Production Methods: Industrial production of 6-Isopropyl-2-decalone, trans- often involves catalytic hydrogenation of the corresponding aromatic precursors. The process may include steps such as distillation and purification to obtain the desired trans-isomer .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Isopropyl-2-decalone, trans- undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The isopropyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-Isopropyl-2-decalone, trans- is used as a precursor in the synthesis of various complex organic molecules. Its stable bicyclic structure makes it an ideal candidate for studying stereochemistry and conformational analysis .
Biology and Medicine: In biological research, this compound is used to study the effects of bicyclic ketones on cellular processes.
Industry: In the industrial sector, 6-Isopropyl-2-decalone, trans- is used in the production of fragrances and flavoring agents due to its unique odor profile. It is also employed in the synthesis of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of 6-Isopropyl-2-decalone, trans- involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the isopropyl group can influence the compound’s overall reactivity and stability. The compound’s bicyclic structure provides rigidity, which can affect its binding affinity to various enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Cis-6-Isopropyl-2-decalone: The cis-isomer of 6-Isopropyl-2-decalone has a different spatial arrangement, leading to variations in its chemical and physical properties.
Trans-2-Decalol: This compound has a hydroxyl group instead of a ketone group, resulting in different reactivity and applications.
Uniqueness: 6-Isopropyl-2-decalone, trans- is unique due to its trans-configuration, which provides greater stability compared to its cis-isomer. This stability makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
115305-83-4 |
|---|---|
Molekularformel |
C13H22O |
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
(4aR,6R,8aS)-6-propan-2-yl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C13H22O/c1-9(2)10-3-4-12-8-13(14)6-5-11(12)7-10/h9-12H,3-8H2,1-2H3/t10-,11-,12+/m1/s1 |
InChI-Schlüssel |
HEKJOMVJRYMUDB-UTUOFQBUSA-N |
Isomerische SMILES |
CC(C)[C@@H]1CC[C@H]2CC(=O)CC[C@@H]2C1 |
Kanonische SMILES |
CC(C)C1CCC2CC(=O)CCC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


